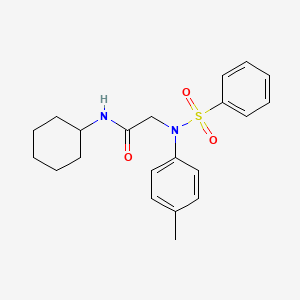
N~1~-cyclohexyl-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide
Overview
Description
N~1~-cyclohexyl-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as CGP 3466B, is a small molecule drug that has been extensively studied for its neuroprotective properties. It was originally developed as a potential treatment for Parkinson's disease, but its therapeutic potential has also been explored in other neurodegenerative disorders such as Alzheimer's disease and amyotrophic lateral sclerosis (ALS).
Mechanism of Action
The exact mechanism of action of N~1~-cyclohexyl-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide 3466B is not fully understood, but it is thought to act through multiple mechanisms. One proposed mechanism is through the inhibition of mitochondrial permeability transition (MPT), which can lead to cell death in neurodegenerative diseases. N~1~-cyclohexyl-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide 3466B has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and physiological effects:
In addition to its neuroprotective effects, N~1~-cyclohexyl-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide 3466B has been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the activity of caspase-3, a protein involved in cell death. It has also been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the survival and growth of neurons.
Advantages and Limitations for Lab Experiments
One advantage of using N~1~-cyclohexyl-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide 3466B in lab experiments is its well-documented synthesis and availability. It has also been extensively studied in preclinical models of neurodegenerative diseases, which makes it a useful tool for researchers studying these conditions. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on N~1~-cyclohexyl-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide 3466B. One direction is to further investigate its mechanism of action, which may lead to the development of more targeted and effective neuroprotective therapies. Another direction is to explore its potential therapeutic effects in other neurodegenerative diseases, such as Huntington's disease and multiple sclerosis. Finally, future research could also focus on optimizing the dosing and administration of N~1~-cyclohexyl-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide 3466B to maximize its therapeutic potential.
Scientific Research Applications
N~1~-cyclohexyl-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide 3466B has been extensively studied in preclinical models of neurodegenerative diseases, and has shown promising neuroprotective effects. In animal models of Parkinson's disease, N~1~-cyclohexyl-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide 3466B has been shown to protect dopaminergic neurons from degeneration and improve motor function. Similarly, in models of ALS, N~1~-cyclohexyl-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide 3466B has been shown to delay disease onset and prolong survival.
properties
IUPAC Name |
2-[N-(benzenesulfonyl)-4-methylanilino]-N-cyclohexylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-17-12-14-19(15-13-17)23(27(25,26)20-10-6-3-7-11-20)16-21(24)22-18-8-4-2-5-9-18/h3,6-7,10-15,18H,2,4-5,8-9,16H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMRDQROWGQMMJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)NC2CCCCC2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[N-(benzenesulfonyl)-4-methylanilino]-N-cyclohexylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



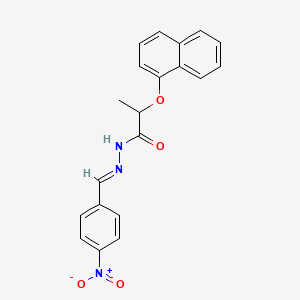
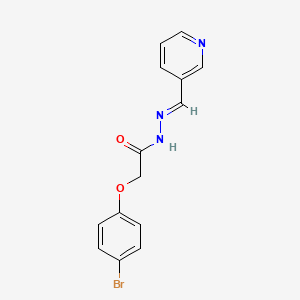
![N-{1-[(3-methylphenyl)amino]-2-oxo-2-phenylethyl}-2-furamide](/img/structure/B3868890.png)
![N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]benzamide](/img/structure/B3868894.png)
![ethyl 5-(4-chlorophenyl)-2-(4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3868901.png)
![3-[chloro(difluoro)methyl]-2-(methylsulfonyl)-3-(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene](/img/structure/B3868906.png)
![2-[2-(2-methoxybenzylidene)hydrazino]-2-oxo-N-(2-pyridinylmethyl)acetamide](/img/structure/B3868914.png)
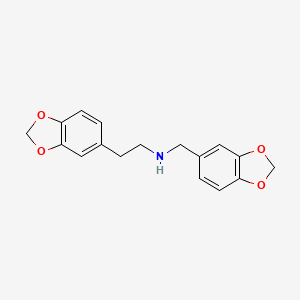


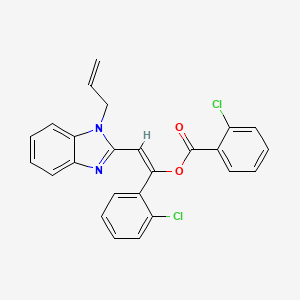
![methyl 4-[2-(3-pyridinylcarbonyl)carbonohydrazonoyl]benzoate](/img/structure/B3868981.png)
![N-(2-{[3-(2-furyl)-3-oxo-1-propen-1-yl]amino}phenyl)-4-nitrobenzenesulfonamide](/img/structure/B3868987.png)
![1-{4-[(2-hydroxy-1-naphthyl)diazenyl]phenyl}ethanone](/img/structure/B3868993.png)